

# A Comparative Guide to Alpelisib and Inavolisib: Efficacy in Pl3Kα-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                    |           |  |  |  |
|----------------------|--------------------|-----------|--|--|--|
| Compound Name:       | PI3K A inhibitor 5 |           |  |  |  |
| Cat. No.:            | B15494233          | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two prominent PI3Kα inhibitors: Alpelisib (Piqray) and Inavolisib (GDC-0077), the latter serving as our "PI3Kα Inhibitor 5" for this analysis. Both compounds are at the forefront of targeted therapies for cancers harboring activating mutations in the PIK3CA gene, most notably in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. This document synthesizes preclinical and clinical data to offer a comprehensive overview of their performance, supported by detailed experimental methodologies and visual representations of key biological and experimental frameworks.

### **Mechanism of Action: A Tale of Two Inhibitors**

Alpelisib is a potent and selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3Kα)[1][2]. It functions by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade inhibits the downstream signaling of the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival[3][4][5].

Inavolisib, also a highly potent and selective PI3K $\alpha$  inhibitor, shares this primary mechanism of action[2][6][7]. However, a key distinguishing feature of Inavolisib is its ability to induce the selective degradation of the mutant p110 $\alpha$  protein[7][8][9]. This dual action of kinase inhibition and protein degradation may lead to a more sustained and profound suppression of the PI3K pathway signaling.



## Preclinical Efficacy: A Head-to-Head Look

Both Alpelisib and Inavolisib have demonstrated robust anti-tumor activity in preclinical models, particularly in cancer cell lines and xenografts with PIK3CA mutations.

## **In Vitro Potency**

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values for both inhibitors against the PI3K $\alpha$  isoform.

| Inhibitor                 | Target | IC50 (nM) | Selectivity<br>over other<br>PI3K isoforms                              | Reference |
|---------------------------|--------|-----------|-------------------------------------------------------------------------|-----------|
| Alpelisib                 | ΡΙ3Κα  | 4.6       | ~50-fold more<br>potent against<br>PI3Kα than other<br>isoforms         | [1]       |
| Inavolisib (GDC-<br>0077) | ΡΙ3Κα  | 0.038     | >300-fold more<br>selective for<br>PI3Kα over other<br>class I isoforms | [6][7]    |

Table 1: In Vitro Potency of Alpelisib and Inavolisib against PI3Kα.

## **In Vivo Tumor Growth Inhibition**

Preclinical studies using xenograft models, where human tumor cells are implanted into immunodeficient mice, have been instrumental in evaluating the in vivo efficacy of these inhibitors.



| Inhibitor                 | Xenograft<br>Model | Cancer Type                             | Key Findings                                                                    | Reference |
|---------------------------|--------------------|-----------------------------------------|---------------------------------------------------------------------------------|-----------|
| Alpelisib                 | HCC1954            | HER2+/PIK3CA<br>mutant Breast<br>Cancer | Alpelisib<br>treatment<br>substantially<br>inhibited tumor<br>growth.           | [10]      |
| Inavolisib (GDC-<br>0077) | KPL-4              | PIK3CA mutant<br>Breast Cancer          | Demonstrated robust efficacy and tumor regressions in a dose-dependent manner.  | [2][11]   |
| Inavolisib (GDC-<br>0077) | KPL-4              | HER2+/PIK3CA<br>mutant Breast<br>Cancer | Combination with ado-trastuzumab emtansine (T-DM1) showed a synergistic effect. | [12]      |

Table 2: Summary of In Vivo Efficacy in Breast Cancer Xenograft Models.

## **Clinical Efficacy in Advanced Breast Cancer**

The clinical development of both Alpelisib and Inavolisib has primarily focused on patients with PIK3CA-mutated, HR+/HER2- advanced or metastatic breast cancer who have progressed on prior endocrine therapy.

## Alpelisib: The SOLAR-1 Trial

The approval of Alpelisib was based on the pivotal Phase III SOLAR-1 trial, which evaluated Alpelisib in combination with fulvestrant.



| Trial                    | Patient<br>Population                                         | Treatment<br>Arms          | Median<br>Progressio<br>n-Free<br>Survival<br>(PFS) | Overall<br>Response<br>Rate (ORR) | Reference |
|--------------------------|---------------------------------------------------------------|----------------------------|-----------------------------------------------------|-----------------------------------|-----------|
| SOLAR-1                  | PIK3CA-<br>mutated,<br>HR+/HER2-<br>advanced<br>breast cancer | Alpelisib +<br>Fulvestrant | 11.0 months                                         | 35.7%                             | [13]      |
| Placebo +<br>Fulvestrant | 5.7 months                                                    | 16.2%                      | [13]                                                |                                   |           |

Table 3: Key Efficacy Data from the SOLAR-1 Trial.

### **Inavolisib: The INAVO120 Trial**

Inavolisib, in combination with palbociclib and fulvestrant, has also shown significant clinical benefit in the Phase III INAVO120 trial.



| Trial                               | Patient<br>Population                                                                     | Treatment<br>Arms                            | Median<br>Progressio<br>n-Free<br>Survival<br>(PFS) | Overall<br>Response<br>Rate (ORR) | Reference |
|-------------------------------------|-------------------------------------------------------------------------------------------|----------------------------------------------|-----------------------------------------------------|-----------------------------------|-----------|
| INAVO120                            | PIK3CA-<br>mutated,<br>HR+/HER2-<br>locally<br>advanced or<br>metastatic<br>breast cancer | Inavolisib +<br>Palbociclib +<br>Fulvestrant | 15.0 months                                         | 58.4%                             | [3][14]   |
| Placebo + Palbociclib + Fulvestrant | 7.3 months                                                                                | 25.0%                                        | [3][14]                                             |                                   |           |

Table 4: Key Efficacy Data from the INAVO120 Trial.

#### The Head-to-Head INAVO121 Trial

A direct comparison of the two inhibitors is underway in the Phase III INAVO121 clinical trial, which is designed to evaluate the efficacy and safety of inavolisib plus fulvestrant versus alpelisib plus fulvestrant in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer who have progressed after treatment with a CDK4/6 inhibitor-based regimen[15][16][17]. The results of this trial will be crucial in determining the relative positioning of these two agents in the clinical setting.

## Visualizing the Science

To better understand the context of this comparison, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.





Click to download full resolution via product page

PI3K/AKT/mTOR Signaling Pathway Inhibition.





Click to download full resolution via product page

Preclinical Efficacy Evaluation Workflow.

## **Detailed Experimental Protocols**

For the purpose of reproducibility and comprehensive understanding, detailed methodologies for the key experiments cited are provided below.

## PI3Kα Kinase Assay Protocol (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the enzymatic activity of PI3K $\alpha$  by measuring the production of PIP3.



 Reagents and Materials: Recombinant human PI3Kα enzyme, PIP2 substrate, ATP, assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT), HTRF detection reagents (e.g., biotinylated-PIP3 tracer and europium-labeled anti-GST antibody).

#### Procedure:

- Prepare serial dilutions of the test inhibitors (Alpelisib or Inavolisib) in DMSO and then dilute in assay buffer.
- In a 384-well plate, add the PI3Kα enzyme to each well.
- Add the diluted inhibitors to the respective wells.
- Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding EDTA.
- Add the HTRF detection reagents and incubate in the dark.
- Read the plate on an HTRF-compatible microplate reader.
- Data Analysis: The HTRF ratio is used to calculate the percentage of inhibition for each inhibitor concentration, and the IC50 value is determined by fitting the data to a fourparameter logistic curve.

## **Cell Viability (MTT) Assay Protocol**

This colorimetric assay assesses cell metabolic activity as a measure of cell viability.

- Reagents and Materials: PIK3CA-mutant cancer cell lines (e.g., MCF-7, T47D), cell culture medium, fetal bovine serum (FBS), trypsin-EDTA, phosphate-buffered saline (PBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).
- Procedure:



- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of Alpelisib or Inavolisib and incubate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Add the solubilizing agent to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The absorbance values are normalized to the vehicle-treated control to determine the percentage of cell viability. The IC50 values are then calculated from the doseresponse curves.

### **Breast Cancer Xenograft Model Protocol**

This in vivo model is used to evaluate the anti-tumor efficacy of the inhibitors.

- Animal Model: Female immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
- Cell Lines: PIK3CA-mutated human breast cancer cell lines (e.g., MCF-7, KPL-4).
- Procedure:
  - Subcutaneously inject a suspension of the cancer cells (typically mixed with Matrigel) into the flank of each mouse[1].
  - Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
  - Randomize the mice into treatment and control groups.
  - Administer the inhibitors (e.g., by oral gavage) and the vehicle control daily or as per the study design.
  - Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.



- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
- Data Analysis: Compare the tumor growth curves between the treatment and control groups.
   Calculate the tumor growth inhibition (TGI) percentage to quantify the efficacy of the treatment.

### Conclusion

Both Alpelisib and Inavolisib are highly effective inhibitors of PI3K $\alpha$  with demonstrated preclinical and clinical efficacy in PIK3CA-mutated cancers. Inavolisib exhibits greater in vitro potency and has a unique mechanism of inducing mutant p110 $\alpha$  degradation, which may translate to enhanced clinical activity. The clinical data from the INAVO120 trial for Inavolisib in combination with palbociclib and fulvestrant shows a promising improvement in progression-free survival. The ongoing head-to-head INAVO121 trial will provide definitive evidence on the comparative efficacy and safety of these two important targeted therapies, further guiding their optimal use in the treatment of patients with PIK3CA-mutated breast cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Local regulation of human breast xenograft models PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of PI3K inhibitors in advanced breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inavolisib-Based Therapy in PIK3CA-Mutated Advanced Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. asco.org [asco.org]
- 6. medchemexpress.com [medchemexpress.com]







- 7. Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib)
   Efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. esmo.org [esmo.org]
- 15. forpatients.roche.com [forpatients.roche.com]
- 16. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Guide to Alpelisib and Inavolisib: Efficacy in PI3Kα-Driven Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15494233#comparing-alpelisib-and-pi3k-inhibitor-5-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com